2-Propylthiazolo[4,5-c]quinolin-4-amine - 256922-53-9

2-Propylthiazolo[4,5-c]quinolin-4-amine

Catalog Number: EVT-265397
CAS Number: 256922-53-9
Molecular Formula: C13H13N3S
Molecular Weight: 243.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Propylthiazolo[4,5-c]quinolin-4-amine is a synthetic heterocyclic compound belonging to the thiazoloquinoline class. This class of compounds is known for its immunomodulatory properties, particularly their ability to activate Toll-like receptors (TLRs). Specifically, 2-Propylthiazolo[4,5-c]quinolin-4-amine exhibits potent agonistic activity towards TLR8. This compound has garnered significant interest in scientific research due to its potential applications in vaccine development and immunotherapy.

Synthesis Analysis

Although a specific synthesis route for 2-Propylthiazolo[4,5-c]quinolin-4-amine is not detailed in the provided literature, studies on structurally similar thiazolo[4,5-c]quinolines suggest a potential synthetic approach. Based on this research, a plausible synthetic pathway could involve:

Mechanism of Action

2-Propylthiazolo[4,5-c]quinolin-4-amine functions as a Toll-like receptor 8 (TLR8) agonist. While the exact binding interactions remain to be elucidated, it is likely that the molecule binds to the ligand-binding domain of TLR8, inducing a conformational change in the receptor. This activation triggers downstream signaling pathways, leading to the production of pro-inflammatory cytokines, such as interferon-gamma and tumor necrosis factor-alpha.

Applications

2-Propylthiazolo[4,5-c]quinolin-4-amine has shown promise in pre-clinical studies as a potential vaccine adjuvant, particularly for neonatal vaccines. Its ability to activate TLR8 and induce a strong Th1-biased immune response makes it a valuable tool in vaccine development. Furthermore, its potential applications in cancer immunotherapy and the treatment of infectious diseases warrant further exploration.

CL075 (2-Butylthiazolo[4,5-c]quinolin-4-amine)

Compound Description: CL075 is a potent Toll-like receptor 8 (TLR8) agonist. It induces robust production of T helper 1-polarizing cytokines, making it a promising candidate vaccine adjuvant, particularly for neonatal vaccines []. It also exhibits substantial TLR7-agonistic activity, which is unique among the alkylthiazoloquinolines [].

Relevance: CL075 shares the core thiazolo[4,5-c]quinolin-4-amine structure with 2-propylthiazolo[4,5-c]quinolin-4-amine. The only structural difference is the alkyl chain at the 2-position, where CL075 has a butyl group and the target compound has a propyl group [].

2-Methylthiazolo[4,5-c]quinolin-4-amine

Compound Description: This compound is a TLR8 agonist []. It exhibits comparable potency to CL075 in activating TLR8 [].

Relevance: This compound belongs to the same alkylthiazoloquinoline class as 2-propylthiazolo[4,5-c]quinolin-4-amine. They share the core thiazolo[4,5-c]quinolin-4-amine structure, differing only in the length of the alkyl chain at the 2-position [].

2-Ethylthiazolo[4,5-c]quinolin-4-amine

Compound Description: This is a TLR8 agonist exhibiting comparable potency to CL075 and the 2-methyl derivative [].

Relevance: This compound falls within the alkylthiazoloquinoline category alongside 2-propylthiazolo[4,5-c]quinolin-4-amine. The only variation lies in the length of the alkyl chain at the 2-position, highlighting the significance of this structural feature for TLR8 agonistic activity [].

2-Pentylthiazolo[4,5-c]quinolin-4-amine

Compound Description: This compound displays significantly reduced TLR8-agonistic activity compared to shorter chain alkylthiazoloquinolines [].

Relevance: This compound, along with the target compound and other alkylthiazoloquinolines, demonstrates the impact of alkyl chain length at the 2-position on TLR8 agonistic activity. The decrease in activity with a pentyl group suggests a potential steric hindrance limit for optimal interaction with TLR8 [].

Compound Description: These compounds generally exhibit poor tolerance for terminal steric bulk and display reduced TLR8 agonistic activity [].

Relevance: These branched alkyl derivatives, compared to the target compound with a linear propyl chain, emphasize the importance of steric factors at the 2-position for TLR8 agonism within the thiazolo[4,5-c]quinoline scaffold [].

N-Acyl analogues of thiazolo[4,5-c]quinolin-4-amines

Compound Description: These derivatives involve modifications on the C4-amine of the thiazolo[4,5-c]quinoline core. Short acyl groups, excluding acetyl, generally retain TLR8 agonistic activity but show reduced water solubility [].

Relevance: While retaining the core structure of 2-propylthiazolo[4,5-c]quinolin-4-amine, these N-acyl analogues highlight the possibility of modifying the amine group for modulating activity and physicochemical properties like water solubility [].

C8-modified thiazolo[4,5-c]quinolines

Compound Description: Modifications at the C8 position of thiazolo[4,5-c]quinolines generally lead to the loss of TLR8 agonistic activity [].

Relevance: This finding suggests that the C8 position in the thiazolo[4,5-c]quinoline scaffold, which remains unsubstituted in 2-propylthiazolo[4,5-c]quinolin-4-amine, is likely crucial for interacting with the TLR8 receptor and eliciting activity [].

Properties

CAS Number

256922-53-9

Product Name

2-Propylthiazolo[4,5-c]quinolin-4-amine

IUPAC Name

2-propyl-[1,3]thiazolo[4,5-c]quinolin-4-amine

Molecular Formula

C13H13N3S

Molecular Weight

243.33 g/mol

InChI

InChI=1S/C13H13N3S/c1-2-5-10-16-11-12(17-10)8-6-3-4-7-9(8)15-13(11)14/h3-4,6-7H,2,5H2,1H3,(H2,14,15)

InChI Key

NFYMGJSUKCDVJR-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(S1)C3=CC=CC=C3N=C2N

Solubility

Soluble in DMSO

Synonyms

CL-075; CL-075; CL075.

Canonical SMILES

CCCC1=NC2=C(S1)C3=CC=CC=C3N=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.